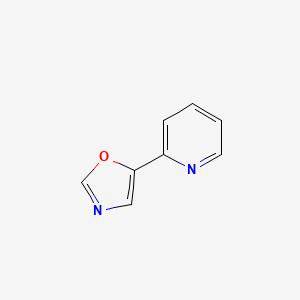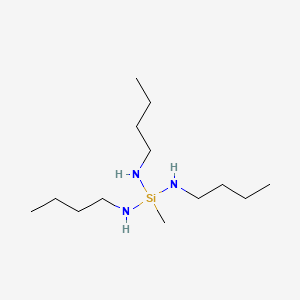
4-Hydroxy-N-(2-hydroxyethyl)benzamide
Übersicht
Beschreibung
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 . It is a solid substance .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “4-Hydroxy-N-(2-hydroxyethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The InChI code for “4-Hydroxy-N-(2-hydroxyethyl)benzamide” is 1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is a solid substance . The melting point is reported to be between 155-156 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4-Hydroxy-N-(2-hydroxyethyl)benzamide has been studied for its antioxidant properties . It can scavenge free radicals, which are unstable molecules that can cause cellular damage. This compound’s ability to act as an antioxidant makes it valuable in research aimed at understanding oxidative stress and its implications in various diseases, including neurodegenerative disorders and cancer .
Antibacterial Applications
This benzamide derivative exhibits antibacterial activity . It has been tested against both gram-positive and gram-negative bacteria, showing potential as a lead compound for developing new antibacterial agents. Its efficacy against multiple bacterial strains highlights its importance in the field of antimicrobial resistance research .
Anti-inflammatory Potential
Benzamide compounds, including 4-Hydroxy-N-(2-hydroxyethyl)benzamide, are known for their anti-inflammatory effects . They can be used in studies investigating the molecular pathways of inflammation and the development of anti-inflammatory drugs, which could be beneficial for conditions such as arthritis .
Cancer Research
The compound’s role in cancer research is significant due to its potential anti-tumor properties . It can be used in the synthesis of molecules that inhibit protein kinases, which are enzymes that play a crucial role in the regulation of cell cycles. Inhibiting specific protein kinases can prevent the growth of cancer cells .
Drug Discovery
In the realm of drug discovery , 4-Hydroxy-N-(2-hydroxyethyl)benzamide serves as a structural component in the synthesis of various drug candidates. Its amide group is a common feature in many pharmaceuticals, making it a valuable compound for medicinal chemistry research .
Material Science
The compound’s properties are also of interest in material science . It can be used in the development of new materials with specific characteristics, such as enhanced durability or specialized conductivity. Its molecular structure allows for the exploration of novel material applications .
Analytical Chemistry
In analytical chemistry , 4-Hydroxy-N-(2-hydroxyethyl)benzamide can be used as a standard or reference compound in chromatographic analyses. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .
Agricultural Chemistry
Lastly, the compound finds applications in agricultural chemistry . It can be part of research into pesticides or herbicides, where its chemical properties might contribute to the effectiveness of these products in protecting crops from pests and diseases .
Safety and Hazards
“4-Hydroxy-N-(2-hydroxyethyl)benzamide” is classified as harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-1-3-8(12)4-2-7/h1-4,11-12H,5-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTDBMBMMLISJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226232 | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-N-(2-hydroxyethyl)benzamide | |
CAS RN |
75268-14-3 | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075268143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90226232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)-4-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC6437C9S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)




![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)


![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)